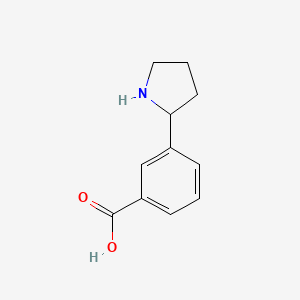

3-(Pyrrolidin-2-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1187932-57-5 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

3-pyrrolidin-2-ylbenzoic acid |

InChI |

InChI=1S/C11H13NO2/c13-11(14)9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2,(H,13,14) |

InChI Key |

QFVDUGCRHXDSRI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)C(=O)O |

Origin of Product |

United States |

Contextualization Within Aromatic Carboxylic Acid and Pyrrolidine Heterocycle Chemistry

The chemical architecture of 3-(Pyrrolidin-2-yl)benzoic acid is a hybrid of two fundamentally important classes of organic compounds. Aromatic carboxylic acids are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals. The benzoic acid moiety provides a rigid anchor and a key site for ionic interactions or hydrogen bonding, often crucial for binding to biological targets.

The pyrrolidine (B122466) ring is one of the most ubiquitous nitrogen-containing heterocycles in medicinal chemistry and nature. It is a core component of the amino acid proline and is found in numerous alkaloids and synthetic drugs, contributing favorably to properties like aqueous solubility and metabolic stability. nih.gov The saturated, non-planar nature of the pyrrolidine scaffold allows for the exploration of three-dimensional chemical space, a desirable attribute in modern drug design. nih.gov The fusion of these two components in this compound creates a bifunctional molecule with potential applications as a versatile building block in the synthesis of more complex molecular architectures.

Stereochemical Considerations and Chirality in 3 Pyrrolidin 2 Yl Benzoic Acid Frameworks

Direct Synthesis Approaches to Pyrrolidinyl-Substituted Benzoic Acids

Direct synthesis aims to form the crucial carbon-carbon bond between the pyrrolidine and benzoic acid moieties in a single, efficient step. While challenging, methods involving the direct functionalization of C-H bonds are at the forefront of this strategy. One such approach is the direct arylation of N-substituted pyrrolidines. Research has demonstrated the feasibility of a ruthenium-catalyzed arylation of N-phenylpyrrolidine, which achieves direct and selective functionalization of sp³ C-H bonds without the need for a directing group. nih.gov In these reactions, a catalyst like Ru(H)₂(CO)(PCy₃)₃ facilitates the coupling, with mechanistic studies suggesting that C-H bond metalation is the rate-determining step. nih.gov

Another direct method involves the oxidative arylation of the pyrrolidine ring. A copper-catalyzed direct oxidative arylation of pyrrolidine with phenols has been reported. ulb.ac.be This process utilizes a binuclear copper(II)-7-azaindole complex under an oxygen atmosphere to oxidize pyrrolidine to its corresponding imine, which is then trapped in situ by the phenolic coupling partner. ulb.ac.be While these methods have been primarily demonstrated with phenol (B47542) or other aryl partners, they establish a proof-of-concept for the direct C-H functionalization of pyrrolidine, a strategy that could potentially be adapted for direct coupling with benzoic acid derivatives.

Multi-Step Synthetic Strategies Involving Cyclization and Functionalization

Multi-step syntheses are common for constructing complex molecules like this compound, often starting from readily available precursors. These strategies typically involve the initial formation of one of the core rings (pyrrolidine or the substituted benzene) followed by subsequent functionalization and cyclization steps.

A prominent strategy begins with chiral precursors from the "chiral pool," such as L-proline or pyroglutamic acid, which already contain the stereocenter of the pyrrolidine ring. mdpi.comnih.gov For instance, pyroglutamic acid can be chemically modified through a series of steps including protection, reduction, and functional group interconversion to introduce the benzoic acid moiety at the desired position. nih.gov

Another innovative multi-step approach is the chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions. A documented chemoenzymatic route to hydroxylated pyrrolidines starts with the fermentation of benzoic acid using the microorganism R. eutrophus B9. researchgate.net This initial step produces a homochiral diol intermediate. Subsequent chemical transformations, including hetero-Diels-Alder cycloaddition, oxidative cleavage, and reductive cyclization, convert this intermediate into a hydroxylated pyrrolidine structure. researchgate.net Such pathways highlight the power of integrating biocatalysis into multi-step sequences to achieve high levels of stereocontrol. The synthesis of complex natural products like (±)-oxomaritidine, which involves a seven-step continuous flow process using immobilized reagents and catalysts, further illustrates the sophistication of modern multi-step synthesis. syrris.jp

Organocatalytic and Asymmetric Synthesis Routes

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, providing access to enantiomerically pure compounds like the (S)- or (R)-enantiomers of this compound.

Pyrrolidine itself can act as a highly effective organocatalyst, often in conjunction with an acid co-catalyst like benzoic acid. It catalyzes reactions through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. One-pot domino reactions catalyzed by pyrrolidine have been developed for the synthesis of various heterocyclic systems. chimia.ch For example, the reaction between 2-heteroatom-substituted benzaldehydes and α,β-unsaturated aldehydes or ketones can be promoted by a combination of pyrrolidine and benzoic acid (20-35 mol%). chimia.ch These reactions proceed with high chemoselectivity to yield complex products like benzopyrans and dihydroquinolines in good to high yields (56-91%). chimia.ch This demonstrates a synergistic relationship where the benzoic acid activates the system, facilitating the pyrrolidine-driven catalytic cycle.

The pyrrolidine scaffold is a cornerstone of asymmetric organocatalysis, with L-proline being a seminal catalyst for asymmetric aldol (B89426) and other reactions. mdpi.comnih.gov The development of proline-based organocatalysts is a vast field, with numerous derivatives designed to enhance catalytic activity and stereoselectivity. tcichemicals.com

Modern strategies often employ highly engineered pyrrolidine-based catalysts. A notable example is the asymmetric "clip-cycle" synthesis, which uses a chiral phosphoric acid to catalyze an enantioselective intramolecular aza-Michael cyclization. whiterose.ac.uk This method allows for the modular and highly enantioselective synthesis of various substituted pyrrolidines. whiterose.ac.uk Another advanced approach combines photochemical C-H activation with enzymatic catalysis. A one-pot photoenzymatic route to chiral N-Boc-3-hydroxypyrrolidine has been developed, achieving over 99% enantiomeric excess by using a stereoselective enzymatic reduction of an intermediate ketone. nih.gov The synthesis of analogs can also be achieved via organocatalytic enantioselective Michael addition reactions to form the pyrrolidine ring with high stereocontrol. rsc.org These methods underscore the importance of pyrrolidine-based scaffolds in developing sophisticated and highly selective asymmetric syntheses.

Advanced Coupling and Activation Strategies

Advanced catalytic methods, particularly those involving transition metals, provide powerful and direct routes to couple the pyrrolidine and benzoic acid fragments. These strategies often involve the activation of otherwise inert C-H or C-X bonds.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry and a highly effective method for forming aryl-aryl or aryl-alkyl bonds. libretexts.org This palladium-catalyzed reaction is directly applicable to the synthesis of this compound. The typical approach involves the coupling of a pyrrolidine derivative, such as N-protected 2-pyrrolidinyl boronic acid, with a halogenated benzoic acid precursor, like methyl 3-bromobenzoate. The reaction is generally carried out in the presence of a palladium catalyst and a base.

A representative procedure for a similar coupling is detailed in the table below.

| Step | Reactants | Catalyst/Reagents | Conditions | Yield |

| Coupling | 2-Pyrrolidinyl boronic acid derivative, 3-Bromobenzoic acid derivative | Pd(PPh₃)₂Cl₂ (Palladium catalyst), K₂CO₃ (Base) | H₂O/CH₃CN (Solvent), 100°C | ~85% |

| Deprotection/Hydrolysis | Coupled product | Acid or Base (e.g., HCl, NaOH) | Varies | >90% |

This table presents representative conditions for a Suzuki-Miyaura coupling to form the core structure. Specific protecting groups and reaction times may vary.

Beyond the Suzuki reaction, other transition-metal-catalyzed methods are being explored. Palladium-catalyzed C(sp³)–H α-arylation of 3-pyrrolines with arylboronic acids has been developed, providing access to 2-aryl-3-pyrrolines which can be subsequently reduced to the corresponding pyrrolidines. rsc.org Furthermore, significant progress has been made in the direct C-H functionalization of benzoic acids themselves. Palladium(II) catalysts can achieve meta-C-H olefination and acetoxylation of benzoic acid derivatives, offering a novel way to functionalize the aromatic ring directly at the desired position. nih.gov Similarly, C(sp³)-H activation strategies have been employed for the stereoselective synthesis of complex proline analogues containing carboxyphenyl substituents. nih.govnih.gov These advanced methods represent the cutting edge of synthetic chemistry, enabling more efficient and selective routes to complex molecules like this compound.

Carbon-Hydrogen (C-H) Activation Methodologies for Arylation

Direct C-H activation has become a powerful strategy in organic synthesis, enabling the formation of carbon-carbon bonds with high atom economy by avoiding pre-functionalized starting materials. Palladium-catalyzed C-H arylation is a prominent method for synthesizing pyrrolidine-containing biaryls.

This approach allows for the direct functionalization of C(sp³)–H bonds, which are typically unreactive. For instance, research has demonstrated the palladium-catalyzed C-H arylation of proline derivatives at the C-3 position using aryl iodides. acs.org This method directly yields cis-2,3-disubstituted pyrrolidines with high stereospecificity. acs.org The use of an aminoquinoline directing group was found to be effective, and the reaction proceeds in high yield under solvent-free conditions. acs.org

Similarly, directing groups have been employed to achieve regioselective C-H arylation at the C-4 position of pyrrolidine-3-carboxylic acid derivatives. acs.org By using a bulky N-Boc protecting group in conjunction with a bidentate aminoquinoline (AQ) directing group, C-H functionalization occurs preferentially at the C-4 position over the electronically favored C-2 position, affording products with complete cis-selectivity. acs.org This level of control is vital for synthesizing specific isomers of functionalized pyrrolidine derivatives. Furthermore, copper-catalyzed methods have been developed for the δ C-H (hetero)arylation of sulfonamides via an intramolecular hydrogen atom transfer (HAT) mechanism, which can be applied to synthesize arylated pyrrolidines. researchgate.net

Table 1: C-H Activation Approaches for Pyrrolidine Arylation

| Catalyst System | Substrates & Directing Group | Key Features |

|---|---|---|

| Pd(OAc)₂ / AgOAc | Proline derivative with aminoquinoline (AQ) group, Aryl iodide | Stereospecific C-3 arylation; yields cis-2,3-disubstituted pyrrolidines. acs.org |

| Pd(OAc)₂ / AgOAc | Pyrrolidine-3-carboxylic acid with N-Boc and C-3 AQ group, Aryl iodide | Regioselective C-4 arylation; complete cis-selectivity. acs.org |

Condensation Reactions for Pyrrolidinyl Benzoic Acid Derivatives

Condensation reactions are a fundamental and versatile class of reactions for constructing heterocyclic systems like pyrrolidine. These reactions involve the joining of two molecules, or different parts of the same molecule, with the elimination of a small molecule such as water.

A primary strategy involves the acylation of the pyrrolidine nitrogen, followed by cyclization. For example, L-proline can be acylated with palmitoyl (B13399708) chloride under Schotten-Baumann conditions to produce N-palmitoyl proline, demonstrating the formation of an amide bond which is a type of condensation. While not forming the aryl-pyrrolidine bond directly, this showcases a key step often required in more complex syntheses.

A more direct approach involves the use of N-acyliminium ions, which are powerful electrophiles for constructing substituted pyrrolidines. arkat-usa.orggoogle.com These reactive intermediates can be generated from precursors like 5-hydroxy or 5-methoxy N-aryl-2-pyrrolidinones. arkat-usa.org The subsequent intramolecular cyclization or reaction with a nucleophile can forge the desired bonds. For instance, intramolecular N-acyliminium ion cyclization of an N-acyl enamine has been used to generate bicyclic lactams, which can be considered constrained mimics of alanyl proline. capes.gov.br Multicomponent reactions, often catalyzed by organocatalysts like L-proline, provide an efficient pathway to poly-substituted pyridine (B92270) derivatives fused with a pyrrolidine ring through a series of condensation steps. rsc.org

Another elegant method is the N-bromosuccinimide (NBS)-induced cascade reaction of cinnamylaziridines, which proceeds through an aminocyclization and aziridine (B145994) ring expansion to yield highly functionalized pyrrolidines with excellent diastereoselectivity. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ijprdjournal.com This technology is particularly effective for the synthesis of heterocyclic compounds. eurekaselect.comajrconline.org

The synthesis of precursors for this compound can be significantly enhanced using microwave irradiation. For example, the N-alkylation of a pyrrolidine-fused chlorin (B1196114) with methyl 4-(bromomethyl)benzoate (B8499459) was achieved in just 5 minutes at 75°C using microwave heating. mdpi.com The subsequent hydrolysis of the ester furnished the corresponding carboxylic acid. mdpi.com This demonstrates a rapid route to a pyrrolidinyl benzoic acid derivative.

Microwave assistance is also highly effective for multicomponent reactions. A one-pot, three-component reaction of an aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) under microwave irradiation, without any catalyst, afforded highly substituted thiazolo[3,2-a]pyrimidine derivatives in high yields with significantly reduced reaction times compared to conventional heating. clockss.org Similarly, the synthesis of pyranoquinolone derivatives, which can act as topoisomerase inhibitors, was effectively carried out using a microwave-assisted method. rsc.org These examples underscore the potential of microwave energy to facilitate the efficient construction of complex molecules containing the pyrrolidine motif. nih.gov

Chemical Reactivity and Strategic Derivatization of 3 Pyrrolidin 2 Yl Benzoic Acid

Oxidative Transformations of Related Functional Groups

While specific oxidative transformations of 3-(pyrrolidin-2-yl)benzoic acid are not extensively documented, the reactivity of the pyrrolidine (B122466) ring is well-established and can be inferred. The α-position to the nitrogen atom in pyrrolidines is susceptible to oxidation.

One common oxidative transformation is the Shono-type oxidation, which can be achieved electrochemically or with chemical oxidants. This reaction typically converts the α-carbon of the pyrrolidine ring into a carbonyl group, yielding a lactam. A method for the selective electrochemical aminoxyl-mediated Shono-type oxidation of functionalized pyrrolidines to the corresponding pyrrolidinones has been described, highlighting high selectivity and functional group compatibility. nih.govacs.org For this compound, this would likely involve initial N-protection, followed by oxidation to yield a 5-oxo-pyrrolidin-2-yl derivative.

The use of hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)2), in conjunction with sources of nucleophiles, can also lead to the functionalization of the α-position of N-protected pyrrolidines. nih.gov These reactions proceed through the formation of an N-acyliminium ion intermediate, which can then be trapped by various nucleophiles. nih.gov For instance, treatment of N-protected pyrrolidines with iodine(III) reagents and trimethylsilyl (B98337) bromide (TMSBr) can lead to α-hydroxy-β,β-dibromo functionalized products. nih.gov

Furthermore, direct C-H functionalization of the pyrrolidine ring can be achieved. Copper-catalyzed homogeneous Shono-type oxidations have been applied to proline derivatives, allowing for C-C bond formation with a variety of nucleophiles in a one-pot procedure. researchgate.net

| Oxidative Reaction | Reagents/Conditions | Potential Product from this compound derivative | Reference |

| Shono-type Oxidation | Electrochemical, aminoxyl-mediated | N-protected-3-(5-oxo-pyrrolidin-2-yl)benzoic acid | nih.govacs.org |

| Hypervalent Iodine Oxidation | PhI(OAc)2, TMSBr | N-protected-3-(α-hydroxy-β,β-dibromo-pyrrolidin-2-yl)benzoic acid | nih.gov |

| Copper-Catalyzed C-H Functionalization | Cu catalyst, oxidant, nucleophile | N-protected-3-(α-substituted-pyrrolidin-2-yl)benzoic acid | researchgate.net |

Reductive Modifications of Carboxylic Acid Moieties

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of carboxylic acids to primary alcohols. libretexts.org The reaction proceeds via an aldehyde intermediate, which is further reduced in situ and cannot be isolated. libretexts.org The application of LiAlH₄ to this compound would likely require prior protection of the pyrrolidine nitrogen to prevent side reactions, such as deprotonation of the N-H and the carboxylic acid proton, which can be a violent reaction. youtube.com

Alternatively, borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), are also effective for the reduction of carboxylic acids. A facile protocol for the deoxygenative hydroboration of both aliphatic and aryl carboxylic acids to the corresponding primary alcohols using borane (B79455) under solvent-free and catalyst-free conditions has been developed. rsc.org This method proceeds at ambient temperature and shows good functional group tolerance. rsc.org

More recently, methods for the exhaustive reduction of aryl esters to methyl arenes have been developed using nickel catalysis with an organosilane reducing agent. chemistryviews.org While this is a reduction of an ester, it points towards advanced methodologies for the complete deoxygenation of the carboxylic acid functionality after its conversion to an ester.

| Reductive Reaction | Reagent | Potential Product from this compound derivative | Reference |

| Reduction to Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | (3-(Pyrrolidin-2-yl)phenyl)methanol | libretexts.org |

| Reduction to Primary Alcohol | Borane (e.g., BH₃·THF) | (3-(Pyrrolidin-2-yl)phenyl)methanol | rsc.org |

| Exhaustive Reduction (via ester) | Ni-catalysis, Organosilane | 3-Methyl-1-(pyrrolidin-2-yl)benzene | chemistryviews.org |

Nucleophilic Substitution Reactions on the Benzoic Acid Core

Nucleophilic aromatic substitution (SNAr) on the benzoic acid core of this compound is not straightforward as the benzene (B151609) ring is not inherently electron-deficient. For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to a suitable leaving group, such as a halide. lumenlearning.comlibretexts.orglibretexts.org

Therefore, to achieve nucleophilic substitution, this compound would first need to be functionalized with a leaving group (e.g., fluorine or chlorine) and one or more strongly electron-withdrawing groups (e.g., a nitro group). For instance, if a halogen were introduced at the 4- or 6-position of the benzoic acid ring, and a nitro group were present at an ortho or para position relative to the halogen, the resulting compound could undergo SNAr. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

In a study on 2,5-substituted benzoic acid derivatives, palladium-catalyzed cross-coupling reactions were used to introduce substituents onto an aminobenzoic acid core, which is an alternative strategy to direct substitution for building molecular complexity. nih.gov

| Reaction Type | Required Substrate Modification | Example Nucleophiles | Potential Product | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Halogenation and nitration of the benzoic acid ring | Amines, alkoxides, thiols | 3-(Pyrrolidin-2-yl)-4-(nucleophile)-nitrobenzoic acid | lumenlearning.comlibretexts.orglibretexts.org |

| Palladium-Catalyzed Cross-Coupling | Halogenation of the benzoic acid ring | Various organometallic reagents or nucleophiles | Derivatized this compound | nih.gov |

Amide and Ester Bond Formation Strategies

The carboxylic acid moiety of this compound is readily converted into amides and esters, which are fundamental transformations in drug discovery and materials science.

Amide Bond Formation: Direct condensation of the carboxylic acid with an amine can be achieved using a variety of coupling reagents. Common methods involve the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. nih.govnih.gov For example, in the synthesis of related compounds, amide formation was successfully performed with 8-aminoquinoline (B160924) in the presence of EDCI and HOBt. nih.gov Another approach involves the use of titanium tetrachloride (TiCl₄) in pyridine (B92270) to mediate the direct condensation of carboxylic acids and amines, providing amides in good yields. nih.gov

Esterification: Esterification can be carried out under acidic conditions (Fischer esterification) by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. rsc.org However, for more hindered substrates or to avoid harsh acidic conditions, other methods are employed. Trifluoroacetic anhydride (B1165640) can be used for the esterification of hindered carboxylic acids. acs.org Boron trifluoride etherate in alcohol is also a versatile reagent for esterification. acs.org Furthermore, benzotriazole (B28993) esters, formed in situ from the carboxylic acid and HOBt with a coupling agent like EDCI, are efficient intermediates for the esterification of sterically hindered alcohols. researchgate.net

| Reaction | Reagents/Conditions | Product Type | Reference |

| Amide Coupling | EDCI, HOBt, Amine | Amide derivative | nih.gov |

| Amide Coupling | TiCl₄, Pyridine, Amine | Amide derivative | nih.gov |

| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Ester derivative | rsc.org |

| Hindered Esterification | Trifluoroacetic anhydride, Alcohol | Ester derivative | acs.org |

| Benzotriazole-mediated Esterification | HOBt, EDCI, DMAP, Alcohol | Ester derivative | researchgate.net |

Functional Group Interconversions on the Pyrrolidine Ring

The secondary amine of the pyrrolidine ring in this compound offers a prime site for various functional group interconversions, most notably N-alkylation and N-acylation.

N-Alkylation and N-Acylation: The nitrogen of the pyrrolidine ring can be readily alkylated using alkyl halides or reductively aminated with aldehydes or ketones. Reductive amination using iridium-catalyzed transfer hydrogenation has been shown to be an effective method for the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines. nih.gov N-acylation is typically achieved by reacting the amine with an acyl chloride or an acid anhydride in the presence of a base.

C-H Functionalization: More advanced transformations involve the direct functionalization of the C-H bonds of the pyrrolidine ring. Palladium-catalyzed C(sp³)–H arylation at the C4 position of pyrrolidine-3-carboxylic acid derivatives has been achieved with high regio- and stereoselectivity using an aminoquinoline directing group. acs.org This strategy allows for the introduction of aryl groups at positions remote from the nitrogen atom. While this example is on a C3-substituted pyrrolidine, similar principles could potentially be applied to C2-substituted systems.

Ring Transformations: Under specific conditions, the pyrrolidine ring itself can undergo transformations. For instance, N-bromosuccinimide (NBS) can induce an aziridine (B145994) ring expansion cascade in cinnamylaziridines to form functionalized pyrrolidines. rsc.org While not a direct reaction on the parent compound, this illustrates the potential for complex skeletal rearrangements in related systems.

| Transformation | Reagents/Conditions | Potential Product from this compound | Reference |

| N-Alkylation | Alkyl halide, Base | 3-(1-Alkyl-pyrrolidin-2-yl)benzoic acid | nih.gov |

| N-Acylation | Acyl chloride, Base | 3-(1-Acyl-pyrrolidin-2-yl)benzoic acid | - |

| C-H Arylation (with directing group) | Pd(OAc)₂, Ligand, Aryl halide | 3-(4-Aryl-pyrrolidin-2-yl)benzoic acid derivative | acs.org |

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental information about the molecular structure, functional groups, and connectivity of atoms within the 3-(Pyrrolidin-2-yl)benzoic acid molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. By analyzing the ¹H and ¹³C NMR spectra, one can map the entire carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is characterized by distinct regions for aromatic and aliphatic protons. The protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.5 ppm), while the protons of the pyrrolidine (B122466) ring are found in the upfield region (δ 1.5-4.5 ppm). The carboxylic acid proton (–COOH) is expected to appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), and the secondary amine proton (–NH–) of the pyrrolidine ring will also be present.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the carboxylic acid group (typically δ 165-185 ppm), the aromatic carbons (δ 120-150 ppm), and the aliphatic carbons of the pyrrolidine ring (δ 20-70 ppm).

A representative, though general, assignment of expected NMR signals is provided below. Actual chemical shifts can vary based on the solvent and experimental conditions.

Table 1: Predicted NMR Data for this compound

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic C-H | 7.0 - 8.5 | Multiplets (m) |

| Pyrrolidine C-H (α to N and Ar) | ~4.0 - 4.5 | Triplet (t) or Multiplet (m) | |

| Pyrrolidine -CH₂- | 1.5 - 2.5 | Multiplets (m) | |

| Carboxylic Acid O-H | > 10 | Broad Singlet (br s) | |

| ¹³C NMR | Carboxylic Acid C=O | 165 - 185 | - |

| Aromatic C | 120 - 150 | - | |

| Pyrrolidine C | 20 - 70 | - |

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS/MS) for Molecular Characterization

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. With a molecular formula of C₁₁H₁₃NO₂, the compound has a monoisotopic mass of approximately 191.09 Da.

In a typical electrospray ionization (ESI) mass spectrum, the compound is observed as the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 192.1.

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer enhanced selectivity and sensitivity. oup.com In an MS/MS experiment, the [M+H]⁺ precursor ion (m/z 192.1) is isolated and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (a loss of 45 Da) or cleavages within the pyrrolidine ring. This high selectivity makes LC-MS/MS an ideal method for quantifying the compound in complex matrices. oup.com

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z | Information Provided |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | ~192.1 | Molecular Weight Confirmation |

| LC-MS/MS | Product Ions | Fragment-specific | Structural Confirmation & Quantification |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. docbrown.info The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. researchgate.net

The most prominent features would include a very broad O–H stretching band for the carboxylic acid hydrogen-bonded dimer, which can span from 2500 to 3300 cm⁻¹. researchgate.net A strong C=O (carbonyl) stretching vibration from the carboxylic acid group is expected around 1700 cm⁻¹. researchgate.net Other important signals include the N–H stretch of the secondary amine in the pyrrolidine ring, C–H stretches for both the aromatic and aliphatic parts of the molecule, and C=C stretching vibrations from the benzene ring. docbrown.inforesearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O–H) | Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid (C=O) | Stretch | 1680 - 1720 | Strong |

| Amine (N–H) | Stretch | 3200 - 3500 | Moderate |

| Aromatic (C–H) | Stretch | 3000 - 3100 | Moderate |

| Aliphatic (C–H) | Stretch | 2850 - 2960 | Moderate |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Moderate |

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

X-ray diffraction (XRD) on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, crystallography can unambiguously determine its absolute stereochemistry.

Furthermore, XRD studies elucidate the crystal packing, showing how individual molecules interact with each other through intermolecular forces such as hydrogen bonds (e.g., between carboxylic acid groups or involving the pyrrolidine nitrogen), and π–π stacking interactions between the benzene rings. nih.govucl.ac.uk While specific crystal structure data for this compound is not widely published, analysis of related structures, such as pyrrolidine derivatives complexed with proteins, shows that the pyrrolidine ring can engage in crucial interactions like salt bridges. acs.org Understanding the crystal structure is vital for studies of polymorphism, solubility, and solid-state stability.

Chromatographic Separation and Impurity Profiling Methodologies

Chromatography is essential for separating this compound from starting materials, by-products, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. nih.gov Given the compound's structure, which contains both a nonpolar aromatic ring and polar, ionizable functional groups (carboxylic acid and amine), reversed-phase HPLC is the most suitable technique. nih.gov

A typical HPLC method would employ a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape for the basic amine and acidic carboxylate, the pH of the mobile phase is critical and is often controlled with additives like formic acid or trifluoroacetic acid. helixchrom.com Detection is typically performed using a UV detector, set to a wavelength where the benzene ring exhibits strong absorbance (e.g., ~254 nm). Under optimized conditions, this method can effectively separate the target compound from structurally related impurities, allowing for purity to be calculated based on the relative peak areas.

Table 4: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally impractical due to the compound's low volatility and high polarity, stemming from the presence of carboxylic acid and secondary amine functional groups. These characteristics can lead to poor chromatographic peak shape, thermal degradation in the injector or column, and strong, irreversible adsorption to the stationary phase. To overcome these challenges, a derivatization step is essential to convert the non-volatile compound into a thermally stable and volatile derivative suitable for GC analysis.

A common and effective approach is silylation, where active hydrogen atoms in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane can be used. This reaction targets the acidic proton of the carboxylic acid and the proton on the pyrrolidine nitrogen, yielding a di-TMS derivative that is significantly more volatile and less polar.

Once derivatized, the sample can be analyzed using a GC system, often coupled with a Mass Spectrometer (GC-MS) for definitive identification. The mass spectrometer provides detailed information on the fragmentation pattern of the derivative, which is crucial for confirming the structure. researchgate.net The fragmentation of TMS derivatives of aromatic carboxylic acids often yields characteristic ions, such as the molecular ion ([M]•+), a peak corresponding to the loss of a methyl group ([M-15]+), and other specific fragments that help in structural confirmation. researchgate.net

Table 1: Illustrative GC-MS Parameters for the Analysis of TMS-Derivatized this compound

| Parameter | Specification | Purpose |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) | Provides efficient separation of volatile derivatives based on boiling point and polarity. |

| Injector Temperature | 250 - 280 °C | Ensures rapid and complete volatilization of the derivatized analyte without thermal degradation. |

| Carrier Gas | Helium, constant flow rate of 1.0 - 1.5 mL/min | An inert gas to carry the analyte through the column. |

| Oven Temperature Program | Initial: 100°C, hold for 2 min; Ramp: 10-15°C/min to 280°C; Final hold: 5-10 min | A graded temperature increase allows for the separation of compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for structural identification and confirmation. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, high-energy ionization method that produces reproducible fragmentation patterns. |

| Mass Scan Range | 50 - 500 amu | Covers the expected mass range for the derivatized compound and its fragments. |

Advanced Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of TLC that offers significant improvements in resolution, sensitivity, and reproducibility, making it a valuable tool for assessing the purity of this compound. mdpi.com Its advantages stem from the use of high-quality plates with smaller, more uniform particles and automated instrumentation for sample application, plate development, and densitometric evaluation. mdpi.com

For purity assessment, a solution of the compound is applied as a narrow band onto the HPTLC plate. The separation of the main compound from any potential impurities is achieved by developing the plate in a chamber with a suitable mobile phase. The choice of mobile phase is critical and is typically optimized to achieve a good separation, with the target compound having an Rf value ideally between 0.3 and 0.7. For an amphoteric compound like this compound, a mobile phase often consists of a mixture of solvents with varying polarities. Adding a small amount of acetic acid or ammonia (B1221849) to the mobile phase can suppress the ionization of the analyte and improve peak shape. researchgate.net

After development, the plate is dried and the separated bands are visualized under UV light (typically at 254 nm, where the benzoyl chromophore absorbs). The purity is assessed by the absence of secondary spots in the sample lane. Densitometric scanning allows for the quantification of the compound and any detected impurities. nih.gov

Table 2: Representative HPTLC Method Parameters for Purity Assessment

| Parameter | Specification | Purpose |

| Stationary Phase | HPTLC plates pre-coated with Silica gel 60 F₂₅₄ | A high-quality adsorbent that provides high-resolution separations. The fluorescent indicator allows for visualization under UV light. |

| Sample Application | Automated band-wise application (e.g., 5 mm bands) | Ensures precise volume application and uniform band shape for accurate quantification. mdpi.com |

| Mobile Phase | Toluene : Ethyl Acetate : Methanol : Acetic Acid (e.g., 6:2:1:0.1, v/v/v/v) | A multi-component solvent system optimized to achieve selective separation of the analyte from potential impurities. researchgate.netnih.gov |

| Chamber Saturation | 20 minutes with mobile phase vapor | Ensures a uniform atmosphere within the developing chamber for reproducible chromatography. |

| Development Distance | 80 mm | The distance the mobile phase travels up the plate, affecting the final separation. |

| Detection/Scanning | Densitometry at 254 nm | Quantitative measurement of the absorbance of the separated bands for purity calculation. |

Forced Degradation Studies for Analytical Method Validation

Forced degradation, or stress testing, is a critical component of the drug development process as mandated by the International Council for Harmonisation (ICH) guidelines. biomedres.usactascientific.com The objective is to identify the likely degradation products of a substance, which helps in understanding its intrinsic stability and in developing stability-indicating analytical methods. researchgate.net Such studies subject the compound to conditions more severe than accelerated storage to provoke degradation. biomedres.us

For this compound, forced degradation would involve subjecting the compound to a range of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The resulting mixtures are then analyzed, typically by a powerful separation technique like HPLC, to separate the parent drug from its degradation products. actascientific.comresearchgate.net This process is essential for developing and validating an analytical method that can accurately measure the compound in the presence of its degradants.

The degradation pathways are often elucidated using hyphenated techniques like LC-MS/MS, which provides both chromatographic separation and mass spectrometric data to identify the structures of the degradants. researchgate.net For example, under hydrolytic conditions, while the pyrrolidine ring is relatively stable, extreme pH and heat could potentially induce degradation. Oxidative stress might target the secondary amine or the benzylic position of the pyrrolidine ring.

Table 3: Typical Forced Degradation Conditions for this compound

| Stress Condition | Typical Reagent and Condition | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60-80°C for several hours | Investigation of the stability of the core structure under acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH at 60-80°C for several hours | Assessment of lability to alkaline conditions, potentially leading to salt formation or other reactions. biomedres.us |

| Oxidation | 3-30% H₂O₂ at room temperature | Oxidation of the pyrrolidine nitrogen to form an N-oxide or oxidation at the benzylic carbon. |

| Photolytic Degradation | Exposure to UV/Vis light (ICH Q1B option 1 or 2) in solid and solution states | To assess light sensitivity, which could induce free-radical-based degradation. |

| Thermal Degradation | Dry heat (e.g., 80-100°C) as a solid | To evaluate the solid-state thermal stability of the compound. researchgate.net |

This systematic approach ensures that the analytical methods used for quality control are robust, specific, and capable of detecting any changes in the purity and integrity of this compound over time.

Computational and Theoretical Chemistry Investigations of 3 Pyrrolidin 2 Yl Benzoic Acid

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are at the heart of computational chemistry, offering a window into molecular behavior at the atomic and electronic levels. For a molecule like 3-(Pyrrolidin-2-yl)benzoic acid, a combination of methods is typically employed to balance accuracy and computational cost.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its efficient and generally accurate prediction of molecular properties. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wave function of all electrons.

For this compound, DFT calculations would typically begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. A popular and effective combination of a functional and a basis set for such a molecule would be B3LYP with a 6-311++G(d,p) basis set. The B3LYP functional is a hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation, often yielding reliable results for organic molecules. irjweb.com The 6-311++G(d,p) basis set is a flexible, split-valence set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron distributions.

Once the optimized geometry is obtained, a frequency calculation is usually performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties such as enthalpy and Gibbs free energy. nih.gov

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is highly effective, other quantum chemical methods also play a role. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the use of experimental data. HF is a simpler ab initio method that does not fully account for electron correlation, making it less accurate but computationally less expensive than more advanced methods. scirp.org For certain properties, higher-level ab initio calculations can serve as a benchmark.

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), simplify the calculations further by using parameters derived from experimental data. researchgate.net While less accurate than DFT or ab initio methods, their speed allows for the rapid screening of large molecules or for preliminary calculations before employing more rigorous techniques.

Electronic Structure and Chemical Reactivity Descriptors

From the quantum chemical calculations, a wealth of information about the electronic structure and reactivity of this compound can be extracted.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (its electrophilicity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For a related benzoic acid derivative, 4-(carboxyamino)-benzoic acid, DFT calculations with the B3LYP/6-311G basis set yielded a HOMO energy of -6.82 eV and a LUMO energy of -1.82 eV, resulting in a HOMO-LUMO gap of 5.0 eV. actascientific.com Similar calculations for this compound would provide insight into its kinetic stability and electronic transitions.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Benzoic Acid Derivative

| Parameter | Energy (eV) |

| HOMO | -6.82 |

| LUMO | -1.82 |

| HOMO-LUMO Gap | 5.00 |

Data based on calculations for 4-(carboxyamino)-benzoic acid. actascientific.com

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are prone to nucleophilic attack. nih.gov Green represents areas of neutral potential.

For this compound, the MEP surface would likely show a region of high negative potential (red) around the carboxylic acid's oxygen atoms, indicating these as sites for electrophilic interaction. The hydrogen atom of the carboxylic acid and the hydrogen on the pyrrolidine (B122466) nitrogen would likely be regions of positive potential (blue), suggesting them as sites for nucleophilic attack.

Global and Local Reactivity Indices

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2. nih.gov

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). irjweb.com

Local reactivity descriptors, such as Fukui functions, can be used to identify the reactivity of specific atomic sites within the molecule, distinguishing which atoms are more susceptible to nucleophilic, electrophilic, or radical attack.

Table 2: Illustrative Global Reactivity Descriptors for a Triazine Derivative

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.05315 |

| Chemical Hardness (η) | 2.24355 |

| Electrophilicity Index (ω) | 3.662 |

Data based on calculations for an N-(1H-benzo[d]imidazol-2-yl) methyl)-1,2,4-triazin-3-amine. irjweb.com

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

The primary interactions involve the delocalization of electron density from donor orbitals to acceptor orbitals. Key donor-acceptor interactions within the molecule typically include:

π → π* interactions: Delocalization of π-electrons from the filled π orbitals of the benzene (B151609) ring to the corresponding antibonding π* orbitals, which is characteristic of aromatic systems.

n → π* interactions: The transfer of electron density from the lone pair (n) orbitals of the oxygen atoms in the carboxyl group to the antibonding π* orbitals of the benzene ring.

n → σ* interactions: Delocalization involving the lone pair of the pyrrolidine nitrogen atom and antibonding sigma (σ*) orbitals within the ring structure.

The stabilization energy, E(2), associated with these delocalizations can be calculated using second-order perturbation theory. materialsciencejournal.org A higher E(2) value indicates a stronger interaction. materialsciencejournal.org These interactions are crucial for understanding the molecule's electronic structure and reactivity. mdpi.com

Table 1: Representative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound This table presents hypothetical E(2) values based on typical findings for substituted benzoic acids and pyrrolidine derivatives.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π(C1-C6) | π(C2-C3) | 20.5 | Intramolecular π-conjugation |

| π(C4-C5) | π(C1-C6) | 18.9 | Intramolecular π-conjugation |

| n(O1) | π(C7=O2) | 28.4 | Lone pair delocalization |

| n(O1) | σ(C-C7) | 5.6 | Hyperconjugation |

| n(N) | σ*(C8-C9) | 4.8 | Ring stabilization |

Spectroscopic Property Simulations and Predictions

Computational methods allow for the accurate prediction of various spectroscopic properties, providing a powerful tool for structure verification and analysis.

Density Functional Theory (DFT) calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are highly effective for simulating the infrared (IR) and Raman spectra of organic molecules. mdpi.comresearchgate.net The calculated harmonic vibrational frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. nih.gov

For this compound, the simulated spectra would feature characteristic bands corresponding to its distinct functional groups. Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of each vibrational mode. mdpi.com Key predicted vibrations include:

O-H Stretch: A broad band in the IR spectrum, typically around 3000-3300 cm⁻¹, arising from the carboxylic acid hydroxyl group, often involved in hydrogen bonding.

N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ from the pyrrolidine secondary amine.

C-H Aromatic Stretch: Multiple sharp peaks above 3000 cm⁻¹.

C-H Aliphatic Stretch: Bands below 3000 cm⁻¹ for the CH₂ groups of the pyrrolidine ring.

C=O Carbonyl Stretch: A very strong, sharp absorption band around 1700-1720 cm⁻¹.

C=C Aromatic Ring Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Table 2: Selected Predicted Vibrational Frequencies for this compound This table presents hypothetical data based on DFT calculations for similar molecules.

| Mode | Assignment (PED %) | Calculated Wavenumber (cm⁻¹) | Typical Experimental (cm⁻¹) |

| ν1 | O-H stretch (98%) | 3080 | ~3000-3300 (broad) |

| ν2 | N-H stretch (95%) | 3350 | ~3360 |

| ν3 | C-H aromatic stretch (85%) | 3065 | ~3070 |

| ν4 | C-H aliphatic stretch (asym) (90%) | 2975 | ~2970 |

| ν5 | C=O stretch (88%) | 1715 | ~1710 |

| ν6 | C=C aromatic stretch (75%) | 1605 | ~1600 |

The Gauge-Including Atomic Orbital (GIAO) method, employed within a DFT framework, is the standard for theoretical prediction of NMR chemical shifts (δ). mdpi.com Calculations provide theoretical δ values for ¹H and ¹³C nuclei that correlate linearly with experimental results.

For this compound, predictions would differentiate between:

Aromatic Protons: Resonances in the δ 7.2-8.2 ppm range, with their exact shifts influenced by the positions of the carboxyl and pyrrolidinyl groups.

Carboxylic Acid Proton: A highly deshielded singlet, typically appearing above δ 10 ppm. chemicalbook.com

Pyrrolidine Protons: Aliphatic signals in the δ 1.5-4.0 ppm range.

Aromatic Carbons: Signals between δ 120-140 ppm, with the carboxyl-substituted carbon appearing further downfield. chemicalbook.com

Carbonyl Carbon: A characteristic peak around δ 170-175 ppm. chemicalbook.com

Table 3: Predicted vs. Typical Experimental NMR Chemical Shifts (ppm) for this compound This table presents hypothetical data based on GIAO calculations for analogous structures.

| Atom | Predicted Chemical Shift (δ, ppm) | Typical Experimental Range (δ, ppm) |

| H (COOH) | 12.8 | 10.0 - 13.0 |

| H (Aromatic) | 7.4 - 8.1 | 7.3 - 8.2 |

| H (α-pyrrolidine) | 3.9 | 3.5 - 4.1 |

| H (pyrrolidine) | 1.8 - 2.4 | 1.7 - 2.5 |

| C (C=O) | 172.5 | 170 - 175 |

| C (Aromatic) | 128.9 - 135.2 | 128.0 - 138.0 |

| C (α-pyrrolidine) | 60.1 | 58.0 - 62.0 |

| C (pyrrolidine) | 25.4 - 34.8 | 25.0 - 35.0 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for simulating the electronic absorption (UV-Vis) spectra of molecules. researchgate.net It calculates the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which determine the intensity of the electronic transitions. epa.govresearchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the benzoic acid chromophore. The calculations can identify the specific molecular orbitals involved in the most prominent electronic transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Table 4: Predicted Electronic Absorption Wavelengths (λmax) and Oscillator Strengths (f) via TD-DFT This table presents hypothetical TD-DFT results.

| Transition | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 285 | 0.35 | HOMO → LUMO (92%) |

| S₀ → S₂ | 240 | 0.48 | HOMO-1 → LUMO (75%) |

| S₀ → S₃ | 210 | 0.21 | HOMO → LUMO+1 (68%) |

Theoretical Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions at a molecular level. beilstein-journals.org By mapping the potential energy surface (PES) for a proposed reaction, researchers can identify stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). beilstein-journals.org

For this compound, theoretical studies could investigate various reaction pathways, such as:

Esterification/Amidation: Modeling the reaction at the carboxyl group to understand the catalytic role of acid or the relative reactivity with different alcohols or amines.

N-Alkylation/N-Acylation: Investigating the reactivity of the pyrrolidine nitrogen as a nucleophile.

By calculating the activation energies (the energy difference between the reactants and the transition state), the most kinetically favorable pathway can be determined. beilstein-journals.org This provides predictive power in designing synthetic routes and understanding reactivity.

Impacts of External Fields on Aromaticity and Acidity within Benzoic Acid Systems

Recent theoretical research has explored the influence of uniform external electric fields (EEFs) on the physicochemical properties of molecules. rsc.orgresearchgate.net For benzoic acid and its derivatives, applying an EEF can significantly alter both aromaticity and acidity. rsc.org

Aromaticity: The aromaticity of the benzene ring, often quantified using metrics like the Nucleus-Independent Chemical Shift (NICS), can be enhanced or diminished depending on the strength and direction of the applied field. rsc.org An EEF can perturb the π-electron system, affecting electron delocalization.

Applications in Catalysis and Supramolecular Chemistry

Catalytic Applications

Pyrrolidine-Based Organocatalysts in Asymmetric Organic Synthesis

The pyrrolidine (B122466) scaffold is a cornerstone of modern asymmetric organocatalysis, a field that utilizes small, metal-free organic molecules to catalyze chemical reactions enantioselectively. nih.gov This area of research gained significant momentum from seminal reports on the use of the natural amino acid L-proline, which features a pyrrolidine ring, to catalyze intermolecular aldol (B89426) reactions with notable enantioselectivities. nih.gov The pyrrolidine ring's constrained, cyclic structure is crucial for creating a well-defined chiral environment around the catalytic site, enabling high levels of stereocontrol.

Organocatalysts derived from or related to proline are employed in a vast array of asymmetric transformations. nih.govnih.gov These catalysts typically operate through two primary activation modes: enamine catalysis and iminium ion catalysis. In enamine catalysis, the secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This chiral enamine then attacks an electrophile, leading to the formation of a carbon-carbon or carbon-heteroatom bond with high stereoselectivity. youtube.com Proline and its derivatives have been successfully used to catalyze asymmetric aldol reactions, Mannich reactions, and Michael additions. nih.govyoutube.com For instance, tripeptides based on a Pro-Phe structure have been developed to catalyze asymmetric aldol reactions in both organic solvents and water. nih.gov

The structural features of the catalyst, including the substituents on the pyrrolidine ring, play a critical role in its efficacy. For example, the development of diarylprolinol silyl (B83357) ethers represented a major breakthrough for the asymmetric functionalization of aldehydes. nih.gov Researchers have fine-tuned the catalyst structure to optimize performance, demonstrating that factors such as the distance between the secondary amine and a hydrogen-bond-donating group can be crucial for achieving superior results. nih.gov

| Catalyst Type | Representative Reaction | Key Feature |

| L-Proline | Intermolecular Aldol Reaction | Natural, inexpensive amino acid; bifunctional catalyst. nih.govyoutube.com |

| Diarylprolinol Silyl Ethers | Asymmetric functionalization of aldehydes | Highly effective for creating complex molecular architectures. nih.gov |

| Prolinamide Derivatives | Michael addition of aldehydes to β-nitroalkenes | Can feature hydrogen-bond-donating groups to enhance catalytic performance. nih.gov |

| Proline-based Dipeptides | Asymmetric Aldol Reaction | Can be applied under solvent-free, high-speed ball milling conditions. nih.gov |

Ligand Design in Transition Metal-Mediated Catalytic Cycles

The structure of 3-(pyrrolidin-2-yl)benzoic acid, containing both a nitrogen heterocycle and a carboxylic acid, makes it a candidate for use as a bidentate ligand in transition metal catalysis. Ligands are crucial components of catalytic cycles, as they bind to the metal center and modulate its stability, reactivity, and selectivity. Molecules that can offer two or more donor atoms to a metal center, known as multidentate or chelating ligands, often form more stable complexes than their monodentate counterparts.

In this context, the pyrrolidine nitrogen and one of the carboxylic acid oxygens can coordinate to a metal ion, forming a stable chelate ring. The design of ligands is a key aspect of developing new catalytic systems. For instance, ligands containing 1,2,3-triazolylidene (a type of N-heterocyclic carbene) have been coordinated to first-row transition metals for applications in homogeneous catalysis. nih.gov While challenging, the coordination of such ligands to 3d metals has led to complexes with high performance in various catalytic transformations. nih.gov

Similarly, ligands incorporating both a nitrogen-containing ring and a benzoic acid moiety have been used to construct metal-organic frameworks (MOFs). In one study, a ligand featuring a triazole, a pyridine (B92270), and a benzoic acid group was used to synthesize complexes with Zn(II), Cd(II), Co(II), and Ni(II). rsc.org In these structures, the carboxylate group of the benzoic acid and the nitrogen atoms of the heterocyclic rings coordinate to the metal centers, leading to the formation of two-dimensional layered networks. rsc.org This demonstrates how such bifunctional molecules can serve as effective building blocks in coordination chemistry, guiding the assembly of specific, predictable structures that are essential for catalytic applications. Platinum-catalyzed cycloisomerization of certain alkynamine derivatives has also been used to synthesize pyrrolidine structures. nih.gov

Green Catalysis for Benzoic Acid Esterification Processes

The esterification of benzoic acid is an important industrial process for producing esters used as intermediates in the synthesis of drugs, fine chemicals, and plasticizers. dergipark.org.tr Traditional esterification often relies on strong mineral acids like sulfuric acid, which are corrosive and generate significant waste. researchgate.net Green catalysis aims to replace these hazardous catalysts with more environmentally benign alternatives that are efficient, reusable, and produce minimal waste. researchgate.net

Several green catalytic systems have been successfully applied to the esterification of benzoic acid with various alcohols. These include ionic liquids, deep eutectic solvents (DES), and solid acid catalysts like ion-exchange resins. dergipark.org.tr Deep eutectic solvents, which are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), are particularly promising due to their low cost, ease of preparation, and environmentally friendly nature. dergipark.org.tr

In a comparative study, a DES composed of p-toluenesulfonic acid (HBD) and benzyltriethylammonium chloride (HBA) was used as a dual solvent-catalyst for the esterification of benzoic acid with ethanol, butanol, and hexanol. dergipark.org.tr This system demonstrated superior catalytic activity compared to both an ionic liquid and the commercial ion-exchange resin Amberlyst 15. dergipark.org.tr The reusability and high efficiency of such catalysts align with the principles of green chemistry, offering a sustainable route for the production of benzoic acid esters. rsc.org

| Catalyst | Alcohol | Temperature (°C) | Benzoic Acid Conversion (%) | Reference |

| Deep Eutectic Solvent | Ethanol | 75 | 88.3 | dergipark.org.tr |

| Deep Eutectic Solvent | Butanol | 75 | 87.8 | dergipark.org.tr |

| Deep Eutectic Solvent | Hexanol | 75 | 67.5 | dergipark.org.tr |

| Ionic Liquid | Butanol | 55 | 18.9 | dergipark.org.tr |

| Ion Exchange Resin | Butanol | 55 | 6.9 | dergipark.org.tr |

Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds. The ability of this compound to both donate and accept hydrogen bonds makes it an excellent candidate for constructing complex, ordered supramolecular structures.

Elucidation of Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonds are the most critical non-covalent interactions in determining the structure and properties of many chemical and biological systems. mdpi.com The this compound molecule contains multiple sites capable of forming strong hydrogen bonds: the carboxylic acid group (-COOH) is an excellent hydrogen bond donor and acceptor, and the secondary amine (-NH-) in the pyrrolidine ring is a hydrogen bond donor.

The benzoic acid moiety is well-known for its tendency to form a stable, centrosymmetric dimer in the solid state, where two molecules are held together by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net Beyond this simple dimer, benzoic acid derivatives can participate in more complex hydrogen-bonding networks. mdpi.com

The interplay between a pyrrolidine ring and a carboxylic acid is exemplified in the co-crystal structure of L-proline and benzoic acid. nih.gov In this structure, the proline exists as a zwitterion (pyrrolidin-1-ium-2-carboxylate), and the benzoic acid molecules cap chains of these zwitterions, forming an extensive hydrogen-bonded network. nih.gov The investigation of such systems provides insight into how different functional groups compete and cooperate to direct molecular assembly. Theoretical studies on ortho-substituted benzoic acids have shown that intramolecular hydrogen bonds between the carboxylic acid and the substituent significantly influence the molecule's acidity and conformation. rsc.org

Crystal Engineering and Design of Ordered Assemblies

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov The directional and specific nature of hydrogen bonds makes them a powerful tool for programming molecules to self-assemble into predictable, ordered crystalline architectures.

The bifunctional nature of this compound allows for the rational design of supramolecular assemblies. The carboxylic acid group can form robust synthons, like the dimer motif, while the pyrrolidine N-H group provides an additional vector for directing crystal packing. By carefully selecting co-formers—other molecules that can form complementary hydrogen bonds—it is possible to create a wide variety of crystalline solids, including co-crystals and salts, with tailored structures.

For example, the co-crystallization of L-proline with benzoic acid results in a non-centrosymmetric crystal structure, which is a material of particular interest for its potential physical properties. nih.gov The structure consists of chains of proline zwitterions linked by hydrogen bonds, which are then further organized by interactions with the benzoic acid molecules. nih.gov Similarly, metal-organic frameworks have been constructed using ligands containing benzoic acid and nitrogen heterocycles, where the coordination to the metal and the hydrogen bonding between ligands direct the formation of specific 2D and 3D topologies. rsc.org These examples highlight how the functional groups present in this compound can be used as reliable tools for engineering complex, functional solid-state materials.

Advanced Building Block Applications in Complex Molecular Architectures

The unique structural features of this compound, which combine a chiral saturated heterocyclic ring with an aromatic carboxylic acid, position it as a valuable building block in the design and synthesis of complex molecular architectures. Its bifunctional nature allows for diverse chemical modifications, leading to its use as a key intermediate in the assembly of intricate molecules and as a foundational scaffold for the development of specialized chemical probes.

Role as an Intermediate in Advanced Synthetic Sequences

The pyrrolidine ring, a common motif in many natural products and pharmacologically active compounds, and the benzoic acid moiety, which can participate in a variety of coupling reactions, make this compound a versatile intermediate in multi-step syntheses. nih.govrsc.org The chiral center at the 2-position of the pyrrolidine ring is particularly significant, as it allows for the introduction of stereochemistry into the target molecule, a critical aspect in the synthesis of bioactive compounds. nih.gov

One of the primary applications of this compound as an intermediate is in the construction of more elaborate molecular frameworks through reactions involving either the pyrrolidine nitrogen or the carboxylic acid group. For instance, the synthesis of its hydrochloride salt, 3-[(2S)-pyrrolidin-2-yl]benzoic acid hydrochloride, is often achieved via a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction typically involves the coupling of a protected pyrrolidine derivative, such as a 2-pyrrolidinyl boronic acid, with a halogenated benzoic acid precursor like 3-bromobenzoic acid. The subsequent deprotection and treatment with hydrochloric acid yield the desired salt, which often has improved handling and solubility properties for further synthetic transformations.

While specific, detailed examples of its use in the total synthesis of complex natural products are not extensively documented in publicly available literature, the general utility of chiral pyrrolidines and benzoic acids as key synthons is well-established. nih.govresearchgate.net The strategic incorporation of the this compound unit can be envisioned in the synthesis of compounds where a rigid aromatic spacer is required to be linked to a chiral, nucleophilic pyrrolidine core.

Table 1: Synthetic Utility of this compound as an Intermediate

| Feature | Synthetic Transformation | Potential Application |

|---|---|---|

| Pyrrolidine N-H | Acylation, Alkylation, Reductive amination | Introduction of diverse substituents, peptide coupling |

| Carboxylic Acid | Esterification, Amidation, Suzuki Coupling | Linkage to other molecular fragments, polymer attachment |

| Chiral Center | Asymmetric induction | Synthesis of enantiomerically pure target molecules |

Development of Chemical Probes Based on the Pyrrolidine-Benzoic Acid Scaffold

The development of chemical probes, which are small molecules used to study and manipulate biological systems, represents a growing area of chemical biology. nih.gov The pyrrolidine-benzoic acid scaffold provides a robust framework for the design of such probes due to its combination of a biologically relevant pyrrolidine ring and a synthetically versatile benzoic acid handle. researchgate.net

The pyrrolidine moiety can serve as a recognition element, interacting with specific biological targets such as enzymes or receptors. The inherent chirality of the 2-substituted pyrrolidine ring can be crucial for achieving selective binding to these targets. nih.gov The benzoic acid group, on the other hand, can be functionalized to introduce reporter groups, such as fluorophores or affinity tags, which are essential for the detection and visualization of the probe's interactions within a biological system. nih.gov

For example, the carboxylic acid can be coupled to fluorescent dyes to create probes for bioimaging applications. mdpi.com These probes can be used to track the localization and dynamics of their target proteins within living cells. While specific fluorescent probes based directly on the this compound scaffold are not widely reported, the principles of probe design strongly support its potential in this area. The synthesis would likely involve the amidation of the benzoic acid with an amine-containing fluorophore.

Furthermore, the pyrrolidine ring itself can be part of a pharmacophore that imparts a specific biological activity. By attaching this "warhead" to a reporter group via the benzoic acid linker, researchers can create activity-based probes to study enzyme function and inhibition.

Table 2: Potential Chemical Probes Derived from the this compound Scaffold

| Probe Type | Design Strategy | Potential Application |

|---|---|---|

| Fluorescent Probe | Coupling of a fluorophore to the carboxylic acid. | Cellular imaging of target proteins. |

| Affinity-Based Probe | Attachment of a biotin (B1667282) or other affinity tag. | Pull-down assays to identify binding partners. |

| Activity-Based Probe | Pyrrolidine acts as a reactive group for an enzyme target. | Covalent labeling and activity monitoring of enzymes. |

Conclusion and Future Research Directions

Current Challenges in Synthesis and Characterization of Pyrrolidinyl Benzoic Acids

The synthesis and characterization of pyrrolidinyl benzoic acids, including the specific isomer 3-(pyrrolidin-2-yl)benzoic acid, present several challenges for chemists.

Synthesis Hurdles:

A primary challenge lies in the stereoselective synthesis of the pyrrolidine (B122466) ring. The carbon at the 2-position of the pyrrolidine ring in this compound is a chiral center, meaning that the synthesis can result in different stereoisomers. Controlling the stereochemistry is crucial as different isomers can exhibit varied biological activities and binding affinities to target proteins. nih.gov

Another significant challenge is the potential for side reactions. The reactivity of both the pyrrolidine ring and the benzoic acid moiety can lead to the formation of undesired byproducts, complicating the purification process. The nitrogen of the pyrrolidine can undergo alkylation or acylation, while the carboxylic acid group can participate in various reactions that may need to be controlled.

Characterization Complexities:

Thorough characterization is essential to confirm the structure and purity of the final compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are routinely employed. However, the interpretation of NMR spectra can be complex due to the presence of the chiral center and the potential for different conformations of the non-planar pyrrolidine ring. nih.gov

Establishing the absolute stereochemistry of a single enantiomer requires specialized techniques like X-ray crystallography or the use of chiral chromatography and comparison with authentic standards, which may not always be readily available.

Emerging Methodologies and Novel Research Opportunities

To overcome the challenges in synthesis, researchers are actively exploring innovative and more efficient methodologies.

Emerging Synthetic Methods:

Asymmetric Organocatalysis: This field has seen significant growth, with proline and its derivatives being used as catalysts to induce stereoselectivity in various reactions. researchgate.net This approach offers a more environmentally friendly alternative to metal-based catalysts.

Chemoenzymatic Synthesis: The use of enzymes in organic synthesis provides high selectivity and mild reaction conditions. For example, a chemoenzymatic approach has been reported for the synthesis of hydroxylated pyrrolidines from benzoic acid, showcasing the potential of combining biological and chemical methods. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and improve yields, aligning with the principles of green chemistry. nih.gov

1,3-Dipolar Cycloadditions: This classical method for constructing five-membered rings continues to be refined, offering a powerful tool for the synthesis of the pyrrolidine core. nih.gov

Novel Research Opportunities:

The unique structure of this compound opens up several avenues for future research. Its potential as a scaffold for new therapeutic agents is a primary focus. Given that pyrrolidine derivatives have shown a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, and anti-inflammatory properties, this specific compound warrants investigation for its pharmacological potential. nih.govresearchgate.netnih.gov

Furthermore, the presence of both a secondary amine and a carboxylic acid group makes it an interesting candidate for the development of new organocatalysts or ligands for metal-catalyzed reactions. researchgate.net The ability to functionalize both the pyrrolidine nitrogen and the aromatic ring provides a platform for creating a library of derivatives with diverse properties.

Broader Academic Impact and Interdisciplinary Research Prospects

The study of this compound and related compounds has implications that extend beyond synthetic and medicinal chemistry.

Interdisciplinary Collaborations: